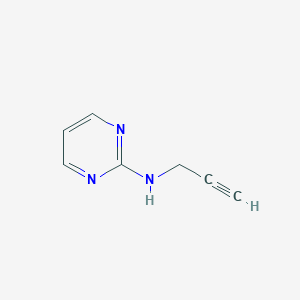

N-prop-2-ynylpyrimidin-2-amine

説明

“N-prop-2-ynylpyrimidin-2-amine” is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

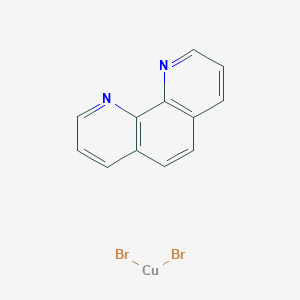

The synthesis of N-arylpyrimidin-2-amines, a category to which “N-prop-2-ynylpyrimidin-2-amine” belongs, has been achieved by condensation of substituted guanidines with enones . Another approach involves the use of a palladium catalyst for the synthesis of new N-Arylpyrimidin-2-amine derivatives . Novel 2-aminopyrimidine derivatives have also been prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .

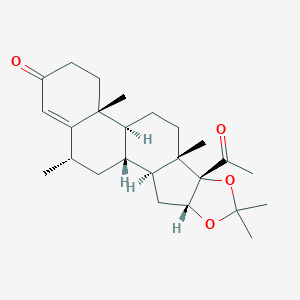

Molecular Structure Analysis

The molecular structure of “N-prop-2-ynylpyrimidin-2-amine” can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . The principle behind NMR-based structure determination is to obtain a set of empirical structural parameters, such as inter-atomic distances and dihedral angles, which are implemented in the form of restraints in a molecular modeling algorithm to obtain a representation of the 3D structure of the biomolecule .

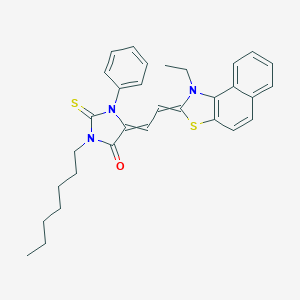

Chemical Reactions Analysis

Pyrimidines, including “N-prop-2-ynylpyrimidin-2-amine”, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

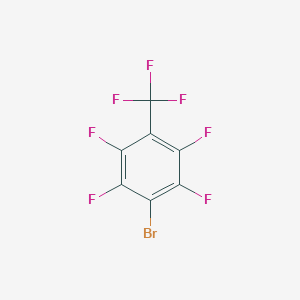

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-prop-2-ynylpyrimidin-2-amine” can be analyzed using various techniques . These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

作用機序

While the specific mechanism of action for “N-prop-2-ynylpyrimidin-2-amine” is not mentioned in the search results, it’s worth noting that many amines, including pyrimidines, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

特性

IUPAC Name |

N-prop-2-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-4-8-7-9-5-3-6-10-7/h1,3,5-6H,4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRJEKAFWDHMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

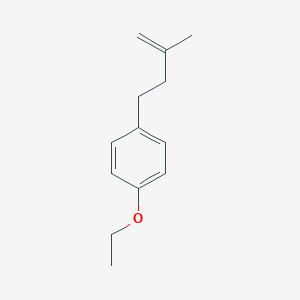

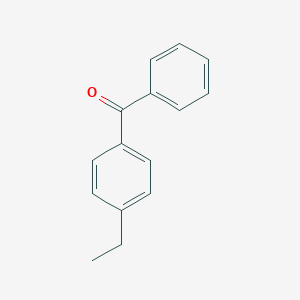

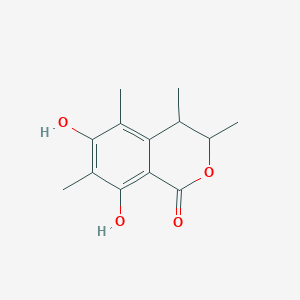

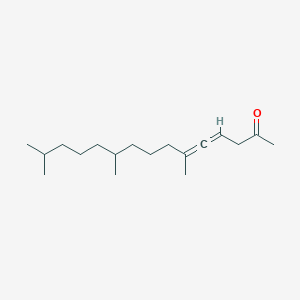

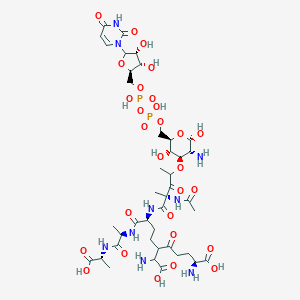

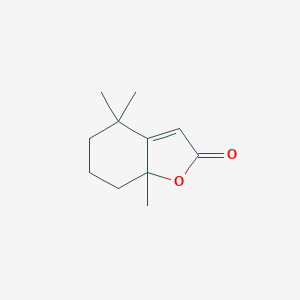

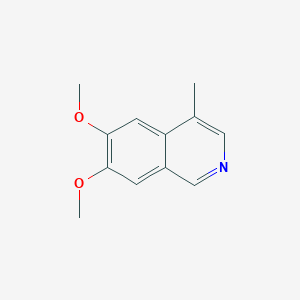

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。